(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-10-13(2)19-17(18-12)22-14-7-8-20(11-14)16(21)6-5-15-4-3-9-23-15/h3-6,9-10,14H,7-8,11H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOPICJMCAORH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine moiety, a pyrrolidine ring, and a thiophene group. Its molecular formula is , and it has a molecular weight of approximately 302.39 g/mol.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antiviral Activity : Analogous compounds have shown efficacy against HIV and other viral infections. For instance, thiazolidinones with similar functional groups have demonstrated anti-HIV activity through inhibition of reverse transcriptase .
- Anticancer Properties : Pyrimidine derivatives are commonly investigated for their anticancer potential. They may exert cytotoxic effects by targeting specific enzymes involved in DNA synthesis or repair mechanisms .
Biological Activity Data
The biological activities of (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be summarized as follows:
Case Studies
Several studies have explored the biological effects of similar compounds:
- Anti-HIV Activity : A study on adamantyl-substituted thiazolidinones showed significant antiviral activity, with EC50 values indicating strong efficacy against HIV strains. The structural similarities suggest that (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could exhibit comparable effects .
- Anticancer Studies : Research on pyrimidine-based compounds has demonstrated their ability to induce apoptosis in cancer cells. For example, compounds targeting thymidine kinase have shown promise in enhancing the efficacy of boron neutron capture therapy for cancer treatment .
- Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles, including high oral bioavailability and effective tissue distribution, which are crucial for therapeutic applications .
Scientific Research Applications
Structural Overview
The compound features a complex structure comprising:
- Pyrrolidine ring : Known for its biological activity.
- 4,6-Dimethylpyrimidin-2-yloxy group : Potentially interacts with nucleic acids and enzymes.
- Thiophenyl moiety : Associated with various pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that a structurally related compound inhibited the proliferation of human cancer cell lines, such as MCF7 breast cancer cells, with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced cell cycle arrest at the G0/G1 phase and increased the expression of pro-apoptotic proteins like Bax and caspase-3.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study evaluating a series of pyrimidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, indicating potent antimicrobial activity.
Neuroprotective Effects
The presence of the pyrrolidine ring suggests potential neuroprotective effects. Similar compounds have been evaluated for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases.
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer activity of a related compound revealed that it significantly inhibited tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through modulation of cell cycle regulators.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of pyrimidine derivatives, showing that compounds similar to (E)-1-(3-((4,6-dimethylpyrimidin-2-yloxy)pyrrolidin-1-yloxy)-3-(thiophen-2-yloxy)propene exhibited significant activity against a range of bacterial strains.
Q & A
Basic: What synthetic routes are recommended for synthesizing (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A plausible route includes:
Pyrimidine-Pyrrolidine Coupling : React 4,6-dimethylpyrimidin-2-ol with a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .
Enone Formation : Introduce the thiophene moiety via a Claisen-Schmidt condensation between a ketone (e.g., 3-(thiophen-2-yl)propan-1-one) and an aldehyde-functionalized intermediate. The (E)-configuration is stabilized by steric hindrance during base-catalyzed elimination .
Optimization Tips :
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess aldehyde) to drive condensation to completion .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm, thiophene protons at δ 7.0–7.5 ppm). The (E)-configuration of the enone is confirmed by coupling constants (J = 15–16 Hz for trans-vinylic protons) .
- X-Ray Crystallography :
- Single-crystal analysis reveals bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the pyrimidine, pyrrolidine, and thiophene moieties. Monoclinic crystal systems (space group P21/c) are common for similar enone derivatives .
Advanced: How should researchers design experiments to assess the structure-activity relationship (SAR) for biological activity?
Methodological Answer:
Derivative Synthesis : Modify substituents on the pyrimidine (e.g., methyl groups) or thiophene rings to evaluate electronic/steric effects.
Biological Assays :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Antioxidant Activity : Employ DPPH radical scavenging assays, correlating IC₅₀ values with substituent electron-donating capacity .
Data Analysis : Apply multivariate regression to link structural descriptors (e.g., Hammett σ values) to activity trends .
Advanced: How can contradictions in reported biological activity data across studies be resolved?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, consistent bacterial strains).
- Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (e.g., thiophene-related byproducts) that may interfere with activity .
- Stereochemical Confirmation : Validate the (E)-configuration via NOESY NMR or X-ray diffraction to rule out isomer contamination .
Analytical: What key impurities are associated with this compound, and how can they be detected?
Methodological Answer:
- Common Impurities :
- Thiophene Byproducts : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (detected via GC-MS) .
- Pyrimidine Hydrolysis Products : 4,6-Dimethylpyrimidin-2-ol (monitored by HPLC retention time ~8.2 min) .
- Detection Methods :
- HPLC-DAD : Use a reverse-phase column with UV detection at 254 nm.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 386.16) .
Computational: How can molecular docking or DFT studies model this compound’s interactions with biological targets?
Methodological Answer:
Target Selection : Prioritize enzymes with known pyrimidine/thiophene affinity (e.g., bacterial dihydrofolate reductase).
Docking Workflow :
- Prepare the ligand (E-configuration) and receptor (PDB: 1DHF) using AutoDock Vina.
- Validate docking poses with MD simulations (AMBER force field) to assess binding stability .
DFT Calculations :
- Optimize geometry at the B3LYP/6-31G* level to analyze frontier orbitals (HOMO/LUMO) and predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
